![molecular formula C10H9NO2 B1395786 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione CAS No. 39713-40-1](/img/structure/B1395786.png)

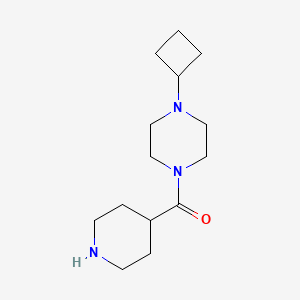

7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

説明

Synthesis Analysis

The synthesis of similar compounds, such as “6,7-dihydro-5H-cyclopenta [b]pyridin-5-one” analogues, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .科学的研究の応用

-

Synthesis of Derivatives

- Field : Organic Chemistry

- Application : The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

- Method : This synthesis involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine .

- Results : The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

-

Inhibitor Films for Steel Alloy Corrosion

- Field : Materials Science

- Application : 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) were synthesized and employed as novel inhibitors for carbon steel (CS) corrosion in a molar H2SO4 medium .

- Method : The corrosion protection proficiency was investigated by electrochemical measurements (open circuit potential vs time (EOCPvst), potentiodynamic polarization plots (PDP), and electrochemical impedance spectroscopy (EIS)) and surface morphology (scanning electron microscopy (SEM)) examinations .

- Results : The CAPD derivatives exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .

-

Manganese-Catalyzed Oxidation

- Field : Green Chemistry

- Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved .

- Method : This was done using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

- Results : The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in t-BuOH .

-

Pharmaceutical Applications

- Field : Pharmacology

- Application : The hemisulfate salt of a similar compound is useful in treating, preventing, or ameliorating disorders including migraine and other headaches, neurogenic vasodilation, neurogenic inflammation, thermal injury, circulatory shock, flushing associated with menopause, airway inflammatory diseases such as asthma, and chronic obstructive pulmonary disease (COPD) .

- Method : The method of application would depend on the specific disorder being treated and would likely involve oral administration or injection .

- Results : While specific results are not provided in the patent, the compound is claimed to be effective in treating the aforementioned conditions .

-

Alkaloid Derivatives

- Field : Medicinal Chemistry

- Application : Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . Derivatives with hypoglycemic activity, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 were found among these compounds .

- Method : The main methods of the synthesis of cyclopenta[b]pyridines principally involve annulation of the pyridine ring to substituted cyclopentanone or to its enamine . Synthesis of these compounds from linear molecules and by intramolecular recyclization of substituted pyrimidine is also possible .

- Results : The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

-

Biologically Active Natural Products

- Field : Pharmacology

- Application : Heterocycle-fused cycloheptanoid derivatives are one of the specific natural product scaffolds with a broad range of biological and pharmaceutical activities . Seven-membered carbocycles fused to the b-bond of a pyran ring are termed cyclohepta[b]pyrans .

- Method : Most of the naturally occurring compounds containing cyclohepta[b]pyran scaffold display various biological activities such as antiplasmodial, antimicrobial, antitumor, antileishmanial, anti-inflammatory, enzyme inhibition, and other effects .

- Results : This substructure is important enough to be reviewed . This review summarizes that 92 compounds containing cyclohepta[b]pyran subunit have been isolated and characterized in the past few decades .

特性

IUPAC Name |

7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMIEUQKQXVBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C(=O)C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704385 | |

| Record name | 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | |

CAS RN |

39713-40-1 | |

| Record name | 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)

![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)

![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)

![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)